Bis(pentafluorophenyl)bromophosphine
Overview
Description
Bis(pentafluorophenyl)bromophosphine: is a chemical compound with the molecular formula C12BrF10P. It is known for its unique properties and applications in various fields of chemistry. This compound is characterized by the presence of two perfluorophenyl groups attached to a bromophosphine moiety, making it a valuable reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(pentafluorophenyl)bromophosphine can be synthesized through several methods. One common approach involves the reaction of bromine with bis(perfluorophenyl)phosphine. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is exothermic and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods: In industrial settings, the production of bis(perfluorophenyl)bromophosphine involves large-scale reactions using specialized equipment to ensure safety and efficiency. The process may include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Bis(pentafluorophenyl)bromophosphine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides.
Reduction Reactions: It can be reduced to form phosphines with different oxidation states.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl or aryl halides, and the reactions are typically carried out in polar solvents such as tetrahydrofuran or dimethylformamide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: The major products are substituted phosphines.
Oxidation Reactions: The major products are phosphine oxides.
Reduction Reactions: The major products are reduced phosphines.
Scientific Research Applications
Chemistry: Bis(pentafluorophenyl)bromophosphine is widely used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are valuable in catalysis and material science .
Biology and Medicine: In biological research, bis(perfluorophenyl)bromophosphine is used to study enzyme mechanisms and protein-ligand interactions. Its unique properties make it a useful tool in medicinal chemistry for the development of new drugs .
Industry: In the industrial sector, bis(perfluorophenyl)bromophosphine is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it an important reagent in various manufacturing processes .
Mechanism of Action
The mechanism of action of bis(perfluorophenyl)bromophosphine involves its ability to act as a ligand and form complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The perfluorophenyl groups enhance the stability and reactivity of the compound, making it an effective catalyst in many reactions .
Comparison with Similar Compounds
- Bis(pentafluorophenyl)phosphine
- Bis(trifluoromethyl)phosphine
- Bis(perfluorophenyl)chlorophosphine
Uniqueness: Bis(pentafluorophenyl)bromophosphine is unique due to the presence of bromine, which imparts distinct reactivity compared to its analogs. The perfluorophenyl groups provide high electron-withdrawing capacity, enhancing its stability and making it a versatile reagent in various chemical reactions .
Properties
IUPAC Name |
bromo-bis(2,3,4,5,6-pentafluorophenyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12BrF10P/c13-24(11-7(20)3(16)1(14)4(17)8(11)21)12-9(22)5(18)2(15)6(19)10(12)23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFHFZAPZSABGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)P(C2=C(C(=C(C(=C2F)F)F)F)F)Br)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12BrF10P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80338671 | |
Record name | Phosphinous bromide, bis(pentafluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80338671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13648-79-8 | |
Record name | Phosphinous bromide, bis(pentafluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80338671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis pentafluorophenyl bromophosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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